molecular formula C15H17ClN6O B2357045 N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-86-7

N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2357045
CAS No.: 896004-86-7
M. Wt: 332.79
InChI Key: AADWHMOYFNGZBS-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)-N⁶-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 4-chlorophenyl group, while the N⁶ position features a 2-methoxyethyl chain. The 1-methyl group on the pyrazole ring enhances metabolic stability by reducing oxidative degradation . This compound is part of a broader class of kinase inhibitors and antibacterial agents, with structural modifications influencing solubility, binding affinity, and biological activity .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADWHMOYFNGZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound interacts with EGFR-TK, inhibiting its activity. The enzymatic assessment of similar compounds against EGFR-TK showed significant inhibitory activities. This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein, a protein that pumps foreign substances out of cells, suggests it may have good bioavailability. P-glycoprotein inhibition can increase the absorption and distribution of a drug, enhancing its therapeutic effect.

Biological Activity

N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17ClN6O, with a molecular weight of 332.79 g/mol. The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of a 4-chlorophenyl group and a 2-methoxyethyl substituent. The compound's structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit key enzymes involved in cancer cell proliferation:

  • Dihydrofolate Reductase (DHFR) : Several derivatives have been reported to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor growth .
  • Tyrosine Kinase Inhibition : Some studies suggest that these compounds may also target tyrosine kinases, which are often overactive in cancerous cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of related compounds against neuroinflammation:

  • A study on a structurally similar compound demonstrated its ability to inhibit nitric oxide production and pro-inflammatory cytokines in microglial cells . This suggests that this compound may also possess neuroprotective properties.

Anti-inflammatory Properties

The anti-inflammatory effects of related pyrazolo compounds have been documented extensively. For example:

  • Compounds have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), an important transcription factor in inflammatory responses. This inhibition can lead to decreased production of inflammatory mediators .

Study on Pyrazolo Derivatives

A study published in 2020 investigated the effects of a pyrazolo derivative on neuroinflammation induced by lipopolysaccharides (LPS). The compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (N⁴/N⁶) Molecular Weight Solubility (pH 7.4) Key Structural Features
N⁴-(4-Chlorophenyl)-N⁶-(2-Methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 4-ClPh / 2-methoxyethyl 373.83 g/mol Not reported Polar 2-methoxyethyl enhances solubility; 4-ClPh improves lipophilicity and target binding .
N⁶-(3-Chloro-4-Methoxyphenyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Phenyl / 3-Cl-4-MeOPh 380.81 g/mol Not reported Bulky 3-Cl-4-MeOPh may reduce solubility but enhance kinase selectivity .
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-MePh / ethyl 316.79 g/mol 0.5 µg/mL Ethyl group lowers solubility; 3-Cl-4-MePh optimizes hydrophobic interactions .
N⁴-(2-Methoxyphenyl)-N³-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 2-MeOPh / 4-phenoxyphenyl 414.42 g/mol Not reported 3,4-Diamine substitution alters binding mode; phenoxyphenyl enhances π-π stacking .

Key Research Findings

Substituent Effects :

  • N⁶ polar groups (e.g., 2-methoxyethyl) enhance solubility but may reduce membrane penetration in Gram-negative bacteria .
  • Halogenated aryl groups (e.g., 4-ClPh) improve target affinity via hydrophobic and halogen-bonding interactions .

Antibacterial vs. Kinase Inhibition :

  • Sulfonyl and butoxy derivatives () prioritize antibacterial activity, while methoxyaryl variants () favor kinase inhibition .

Structural Isomerism : 3,4-Diamine derivatives () exhibit distinct binding modes compared to 4,6-diamines, highlighting the importance of substitution patterns .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives like N⁴-(4-chlorophenyl)-N⁶-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The synthesis typically involves sequential substitution reactions. For example:

  • Step 1 : React a pyrazolo[3,4-d]pyrimidine core with 4-chlorophenylamine under reflux in isopropyl alcohol (iPrOH) with catalytic HCl to introduce the N⁴-(4-chlorophenyl) group .
  • Step 2 : Introduce the N⁶-(2-methoxyethyl) moiety via nucleophilic substitution using 2-methoxyethylamine under controlled temperature (60–80°C) and inert atmosphere .
  • Purification : Flash chromatography (silica gel, gradient elution with CHCl₃/MeOH) is critical for isolating high-purity products .
    • Key Data : Yields range from 60–70% for analogous compounds, with purity >99% confirmed by HPLC .

Q. How can structural ambiguities in pyrazolo[3,4-d]pyrimidine derivatives be resolved during characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.6 ppm for 4-chlorophenyl groups) .
  • IR Spectroscopy : Identify secondary amine stretches (~3300 cm⁻¹) and pyrimidine C=N bonds (~1600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation of regioselectivity in N-substituted derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine analogs?

  • Methodological Answer :

  • SAR Analysis : Modify substituents systematically (e.g., replacing 2-methoxyethyl with bulkier groups like naphthylmethyl) to assess impact on target binding .
  • Solubility Optimization : Introduce polar groups (e.g., sulfone or phosphonate moieties) via post-synthetic modifications to enhance bioavailability .
  • In Silico Modeling : Use docking studies to predict interactions with kinase domains (e.g., EGFR or VEGFR), guiding synthetic priorities .
    • Data Contradictions : Some studies report reduced activity with bulky N⁶-substituents, while others show improved selectivity—highlighting the need for context-dependent SAR .

Q. How can contradictory data on metabolic stability of pyrazolo[3,4-d]pyrimidines be addressed?

  • Methodological Answer :

  • Comparative Metabolism Studies : Use liver microsomes (human/rat) to identify major metabolic pathways (e.g., O-demethylation of methoxyethyl groups) .
  • Isotope Labeling : Track degradation using ¹⁴C-labeled compounds to distinguish between hydrolysis and oxidative pathways .
  • Stability Profiling : Adjust pH (e.g., simulate gastric fluid at pH 1.2 vs. plasma at pH 7.4) to identify labile functional groups .

Q. What advanced techniques are recommended for studying the mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against recombinant kinases (e.g., IC₅₀ < 100 nM for EGFR inhibition in analogs) .
  • Cellular Profiling : Combine Western blotting (phospho-EGFR detection) and apoptosis assays (Annexin V staining) to validate target engagement .
  • Resistance Studies : Generate mutant kinase isoforms (e.g., T790M EGFR) to assess compound efficacy against clinically relevant variants .

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